molecular formula C14H19NO B1339454 1-Benzyl-2,6-dimethylpiperidin-4-one CAS No. 32941-09-6

1-Benzyl-2,6-dimethylpiperidin-4-one

Cat. No.: B1339454
CAS No.: 32941-09-6
M. Wt: 217.31 g/mol
InChI Key: RZABKAGQMPNUFJ-UHFFFAOYSA-N
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Description

1-Benzyl-2,6-dimethylpiperidin-4-one is an organic compound with the molecular formula C14H19NO It is a piperidinone derivative, characterized by the presence of a benzyl group and two methyl groups attached to the piperidine ring

Preparation Methods

The synthesis of 1-Benzyl-2,6-dimethylpiperidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the condensation of benzylamine with 2,6-dimethylcyclohexanone, followed by cyclization and oxidation steps . Industrial production methods may vary, but they generally involve similar reaction pathways with optimization for large-scale synthesis.

Chemical Reactions Analysis

1-Benzyl-2,6-dimethylpiperidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The benzyl and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Benzyl-2,6-dimethylpiperidin-4-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-2,6-dimethylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Benzyl-2,6-dimethylpiperidin-4-one can be compared with other piperidinone derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .

Properties

IUPAC Name

1-benzyl-2,6-dimethylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-11-8-14(16)9-12(2)15(11)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZABKAGQMPNUFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(N1CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32941-09-6
Record name 1-benzyl-2,6-dimethylpiperidin-4-one
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